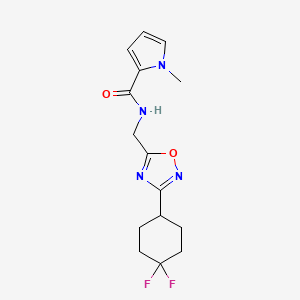

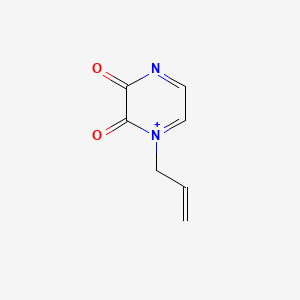

![molecular formula C26H18ClN3O2S B2538287 N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922597-41-9](/img/structure/B2538287.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-(Pyridin-3-yl)benzamides has been reported, where a series of these compounds were synthesized and evaluated for their inhibitory activity against human enzymes . Although the exact synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is not detailed, the methods used for similar compounds typically involve the coupling of a pyridine derivative with a benzoyl chloride in the presence of a base such as triethylamine. The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under catalytic action of triethylamine provides a related example of such a reaction .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a benzothiazole ring system, which is known for its heterocyclic aromatic properties, and a phenoxy group which could potentially influence the compound's ability to interact with biological targets. The pyridinyl group attached to the benzamide moiety is a common feature in selective enzyme inhibitors, as seen in the selective inhibition of CYP11B2 by N-(Pyridin-3-yl)benzamides .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the chlorobenzothiazole and phenoxy groups. These functional groups could participate in further chemical reactions, such as nucleophilic substitution or coupling reactions, which are common in the synthesis of complex organic molecules. The provided papers do not discuss the chemical reactions of the specific compound, but the synthesis of related benzamides suggests that such compounds can be formed through reactions involving acylation and amine coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The benzothiazole and pyridine rings would contribute to the compound's aromaticity and potential planarity, which could affect its solubility and interaction with biological molecules. The presence of the chloro group might increase its lipophilicity, potentially affecting its pharmacokinetic properties. The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide under mild conditions and high yield suggests that similar compounds can be synthesized with relative ease and efficiency .

科学的研究の応用

Enzyme Inhibition and Anticancer Activity

Research highlights the potential of benzamide derivatives in inhibiting key enzymes and showing efficacy in cancer treatment. For instance, substituted benzamides have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006). Additionally, novel cyclic systems, including thiadiazolo[2,3-a]pyridine benzamide derivatives, have shown remarkable cytotoxic activity against several human cancer cell lines, underscoring their potential in anticancer drug development (Adhami et al., 2014).

Material Science and Chemical Synthesis

In material science, benzamide derivatives serve as key intermediates for synthesizing complex chemical structures. Studies have shown their utility in producing new polyamides with excellent thermal stability and mechanical properties, indicating their application in creating high-performance polymers (Liaw & Liaw, 1998). Furthermore, their role in catalysis, especially in nickel-catalyzed cross-coupling reactions, has been explored, offering efficient pathways for functionalizing heterocycles at room temperature (Melzig et al., 2010).

Antimicrobial and Antioxidant Properties

Benzamide derivatives also exhibit antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents. Synthesized triazolopyridine and pyridine–pyrazole hybrid derivatives have shown moderate to good antimicrobial and antioxidant activities, highlighting their importance in pharmaceutical applications (Flefel et al., 2018).

Analytical Chemistry

In analytical chemistry, benzamide derivatives have been used as selective sensing materials for constructing ion-selective electrodes, demonstrating their utility in detecting trace amounts of metal ions with high sensitivity and selectivity (Hajiaghababaei et al., 2016).

作用機序

- Unlike COX-1, which is constitutively expressed and involved in gastrointestinal mucosal protection, COX-2 is induced at sites of inflammation and mediates inflammation and pain .

Target of Action

Mode of Action

- This compound selectively inhibits COX-2, thereby reducing the production of prostaglandins associated with inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound spares COX-1 activity, minimizing gastrointestinal side effects .

Biochemical Pathways

- By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It does not affect the 5-lipoxygenase pathway responsible for leukotriene synthesis .

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties, such as lipophilicity and solubility. It distributes to tissues, including sites of inflammation. Hepatic metabolism may occur. Elimination primarily occurs via renal excretion. Factors like solubility, stability, and metabolism influence bioavailability .

Result of Action

- By inhibiting COX-2, the compound reduces inflammation and pain. Decreased prostaglandin production affects immune cells, endothelial cells, and other cell types involved in inflammation .

Action Environment

- pH, temperature, and other environmental conditions can influence the compound’s stability, efficacy, and bioavailability. Consider interactions with other medications. The choice of formulation affects drug release and absorption .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN3O2S/c27-20-10-13-23-24(15-20)33-26(29-23)30(17-18-5-4-14-28-16-18)25(31)19-8-11-22(12-9-19)32-21-6-2-1-3-7-21/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKMKYDWFAMNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![5-Bromo-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B2538218.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2538226.png)